2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride
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Overview
Description
2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by the presence of a bromine atom, a methylamino group, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride typically involves the bromination of 4-[2-(methylamino)ethyl]phenol. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can yield various substituted phenol derivatives .
Scientific Research Applications
2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride include other brominated phenols and methylamino-substituted phenols. Examples include:
- 2-Bromo-4-[2-(dimethylamino)ethyl]phenol
- 2-Chloro-4-[2-(methylamino)ethyl]phenol
- 4-[2-(methylamino)ethyl]phenol .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a methylamino group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
2-bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-5-4-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCLLFXWNDCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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